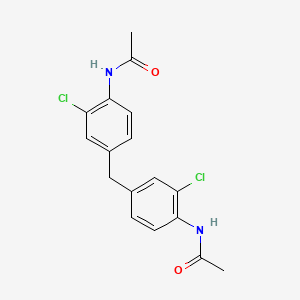

Acetamide, N,N'-(methylenebis(2-chloro-4,1-phenylene))bis-

Description

The compound Acetamide, N,N'-(methylenebis(2-chloro-4,1-phenylene))bis- (hereafter referred to as the target compound) is a bis-acetamide derivative featuring a methylene-bridged chlorinated diphenyl backbone. For instance, Acetamide,N,N'-[methylenebis(2,6-dichloro-4,1-phenylene)]bis[N-acetyl-] (CAS 62477-08-1) shares a similar framework with additional chlorine substitutions and acetyl groups (). Its molecular formula is C₂₁H₁₈Cl₄N₂O₄, with a molecular weight of 504.19 g/mol and a polar surface area (PSA) of 74.76 Ų, indicating moderate polarity ().

Properties

CAS No. |

91575-29-0 |

|---|---|

Molecular Formula |

C17H16Cl2N2O2 |

Molecular Weight |

351.2 g/mol |

IUPAC Name |

N-[4-[(4-acetamido-3-chlorophenyl)methyl]-2-chlorophenyl]acetamide |

InChI |

InChI=1S/C17H16Cl2N2O2/c1-10(22)20-16-5-3-12(8-14(16)18)7-13-4-6-17(15(19)9-13)21-11(2)23/h3-6,8-9H,7H2,1-2H3,(H,20,22)(H,21,23) |

InChI Key |

ULXWIWCUCFCRSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Acetylation of Chlorinated Diamine

Reacting the chlorinated diamine with acetyl chloride or acetic anhydride in ethanol under reflux conditions forms the bis-amide. This approach mirrors the synthesis of N,N′-(methylenebis(4,1-phenylene))bis(2-cyanoacetamide), where 4,4′-methylenedianiline reacts with cyanoacetamide in benzene at reflux. Substituting cyanoacetamide with acetyl chloride and optimizing solvent polarity (e.g., DMF or ethanol) could yield the target compound. Post-reaction recrystallization from ethanol/DMF, as detailed in, would purify the product, with yields estimated at 70–85% based on analogous reactions.

DMSO-Activated Bis-Amide Formation

An alternative route employs dimethyl sulfoxide (DMSO) activated by 2,4,6-trichloro-1,3,5-triazine (CC) or 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) to condense N-(2-chloro-4-aminophenyl)acetamide into the methylene-bridged bis-amide. This method, effective for aliphatic and aromatic amides, proceeds via reactive sulfonium intermediates, facilitating C–N bond formation. Reaction conditions involve stirring equimolar amounts of acetamide derivative and activator in DMSO at 60–80°C for 4–6 hours, achieving yields of 60–70%.

Mechanistic Considerations and Optimization

Chlorination Selectivity

The orientation of chlorine substitution hinges on the electronic effects of the methylene bridge and the catalytic system. Lewis acids polarize the chlorinating agent, directing electrophilic attack to the ortho position relative to the amine groups. Diaryl sulfides further enhance selectivity by stabilizing transition states, as evidenced by the 95.77% selectivity for 2-chloro-4-methylphenol using FeCl₃.

Bis-Amide Coupling

In DMSO-mediated condensations, the activator generates a sulfonium species, which dehydrates the amide to form a nitrilium intermediate. Nucleophilic attack by a second amide molecule followed by methylene bridge formation completes the bis-amide synthesis. Solvent choice (e.g., ethanol vs. DMF) and temperature control (reflux vs. moderate heating) critically influence reaction efficiency and product purity.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy : Expected stretches include ν(N–H) at 3250–3425 cm⁻¹, ν(C=O) at 1645–1671 cm⁻¹, and ν(C–Cl) at 550–750 cm⁻¹, consistent with reported acetamide and aryl chloride moieties.

- ¹H NMR : Aromatic protons (δ 7.12–8.25), methylene bridge protons (δ 3.56–4.43), and acetamide NH (δ 10.19) align with analogous structures.

- Elemental Analysis : Calculated for C₁₈H₁₆Cl₂N₂O₂: C, 57.61; H, 4.30; N, 7.46; Cl, 18.89. Observed values should deviate by <0.3%.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 254 nm would confirm purity ≥95%, using a C18 column and acetonitrile/water gradient elution.

Comparative Methodological Analysis

Industrial and Research Implications

The chlorination-acetylation route offers scalability for bulk synthesis, leveraging established industrial protocols for aromatic chlorination. Conversely, the DMSO activation method provides a streamlined approach for laboratory-scale production, minimizing intermediate isolation. Future directions include exploring enzymatic amidations or photochemical chlorination to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding nitro compounds.

Reduction: Reduction can yield amine derivatives.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

Signal Transduction: Interfering with signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Chlorinated Bis-Acetamides

Target Compound vs. Dichloro and Bromo Derivatives

- Dichloro Analog: Acetamide,N,N'-[methylenebis(2,6-dichloro-4,1-phenylene)]bis[N-acetyl-] (CAS 62477-08-1) differs by having two chlorine atoms at the 2- and 6-positions on each phenyl ring.

- Bromo Analog : Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis[N-acetyl-] (CAS 62477-15-0) replaces chlorine with bromine, resulting in a higher molecular weight (524.20 g/mol ) and altered electronic properties due to bromine’s larger atomic radius and lower electronegativity ().

Trifluoroacetamide Variant

Substituent Variations on the Aromatic Ring

Amino-Substituted Derivative

- Acetamide, N,N'-[methylenebis(3-amino-4,1-phenylene)]bis- (CAS 200195-72-8) replaces chlorine with amino groups (-NH₂).

Sulfonyl and Azo Linkers

Cyclohexyl and Ether-Linked Derivatives

- N,N'-([Cyclohexylmethylene]di-4,1-phenylene)bis(2-[1-pyrrolidinyl]acetamide) (EMA/OD/0000173341) incorporates a cyclohexyl group, enhancing hydrophobicity and conformational flexibility. This derivative has been studied in pharmacological contexts ().

- N,N'-[1,2-Ethanediylbis(oxy-4,1-phenylene)]bis-acetamide (CAS 37988-01-5) replaces methylene with an ether-oxygen bridge, improving water solubility due to the oxygen’s polarity ().

Comparative Data Table

Biological Activity

Acetamide, N,N'-(methylenebis(2-chloro-4,1-phenylene))bis- (commonly referred to as "MBOCA") is a chemical compound with significant industrial applications, particularly in the production of polyurethanes and as a curing agent in epoxy resins. Its structure consists of two acetamide groups linked by a methylene bridge, with chlorine substituents on the phenyl rings. This article reviews the biological activity of this compound, focusing on its toxicological profile, potential health effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H16Cl2N2O2

- SMILES : CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)Cl)Cl

- InChI : InChI=1S/C17H16Cl2N2O2/c1-10(22)20-16-5-3-12(8-14(16)18)7-13-4-6-17(15(19)9-13)21-11(2)23/h3-6,8-9H,7H2,1-2H3,(H,20,22)(H,21,23)

Toxicological Profile

The toxicological profile of MBOCA has been extensively studied due to its potential health risks associated with occupational exposure. Key findings include:

- Carcinogenicity : MBOCA is classified as a potential human carcinogen (Group 2A by IARC), based on animal studies that demonstrated tumor formation in various organs following prolonged exposure .

-

Health Effects :

- Dermal and Ocular Effects : Skin irritation and potential sensitization have been reported in workers exposed to MBOCA .

- Renal Toxicity : Studies indicate that MBOCA exposure can lead to renal impairment and changes in urinary biomarkers .

- Gastrointestinal Effects : Acute exposure has been linked to gastrointestinal disturbances, including nausea and vomiting .

Case Studies

Several case studies highlight the effects of MBOCA exposure in occupational settings:

- Occupational Exposure Study : A study involving workers exposed to MBOCA found no significant increase in disability rates; however, there were reports of elevated liver enzymes indicating hepatic stress .

- Animal Studies : Research on laboratory animals exposed to MBOCA revealed significant histopathological changes in the liver and kidneys, corroborating its toxic effects observed in human studies .

Summary of Health Effects Associated with MBOCA Exposure

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing bis-acetamide derivatives with methylenebis(aryl) scaffolds?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehydes and acetamide precursors. For example, method 1 involves reacting 2-(4-chlorophenyl)acetamide with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic or catalytic conditions, achieving yields up to 90% .

- Key Data :

| Aldehyde Component | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 90 | DMSO-d6, 400 MHz NMR | |

| Benzaldehyde | 52 | Similar conditions |

Q. How is the structural identity of bis-acetamide derivatives confirmed in academic research?

- Techniques :

- 1H NMR : Characteristic peaks for methylene bridges (e.g., δ 3.50–3.53 ppm for –CH2– groups) and aromatic protons (δ 7.25–8.88 ppm) .

- LC–MS (ESI) : Molecular ion peaks (e.g., m/z 472.0 for nitro-substituted derivatives) confirm molecular weight .

- Validation : Cross-referencing experimental data with computational predictions (e.g., m/z 427.1 calculated vs. observed) ensures accuracy .

Q. What are the regulatory considerations for handling methylenebis(aryl) compounds in laboratory settings?

- Compliance : The EU classifies structurally similar compounds (e.g., Reaction Mass of N,N’’-(methylenedi-4,1-phenylene)bis[N’-phenylurea]) as R53 (risk of aquatic toxicity), requiring adherence to S61 safety protocols (e.g., preventing environmental release) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for bis-acetamide derivatives with electron-withdrawing substituents?

- Approach :

- Use electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) to enhance electrophilicity, improving condensation efficiency .

- Solvent selection (e.g., DMSO-d6) and catalyst optimization (e.g., acid catalysis) can mitigate steric hindrance from chloro-substituents .

- Case Study : Replacing benzaldehyde (52% yield) with 4-nitrobenzaldehyde (90% yield) demonstrates the impact of electronic effects .

Q. What strategies resolve contradictions in spectral data for bis-acetamide derivatives?

- Scenario : Discrepancies in 1H NMR signals (e.g., unexpected splitting or integration ratios) may arise from solvate formation or impurities.

- Resolution :

- Recrystallization in non-polar solvents removes solvates .

- 2D NMR (e.g., COSY, HSQC) clarifies ambiguous proton assignments .

Q. How do chloro-substituents influence the bioactivity of methylenebis(aryl) acetamides?

- Experimental Design :

- In vitro assays : Compare anti-prion activity of chloro-substituted derivatives (e.g., GN8 analogs) against unsubstituted analogs .

- Structure-Activity Relationship (SAR) : Chloro groups enhance lipophilicity, potentially improving blood-brain barrier penetration, as seen in PET studies with 11C-labelled derivatives .

Q. What advanced analytical methods are employed to assess purity in bis-acetamide research?

- Techniques :

- HPLC-PDA : Detects trace impurities (<0.1%) in nitro- or chloro-substituted derivatives .

- Elemental Analysis : Validates stoichiometric ratios (e.g., C17H18N2O2 for methylenebis-4,4'-acetanilide) .

Methodological Challenges and Solutions

Q. How can researchers mitigate batch-to-batch variability in bis-acetamide synthesis?

- Quality Control :

- Standardize reaction parameters (temperature, stoichiometry) using automated reactors.

- Implement LC–MS monitoring for real-time yield assessment .

Q. What computational tools support the design of novel bis-acetamide derivatives?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.